6-Chloro-L-tryptophan
Overview
Description
Synthesis Analysis
6-Chloro-L-tryptophan can be synthesized through several methods. One approach involves the enzymatic synthesis from chloroindoles, specifically 6-chloroindole, by reaction with L-serine using tryptophan synthase, resulting in optically pure 6-chloro-L-tryptophan (Lee & Phillips, 1992). Another method described a facile synthesis starting from D-tryptophan through nitration, hydrogenation, diazotization, and reaction with cuprous chloride to yield 6-chloro-D-tryptophan, which can then be resolved to obtain the L-enantiomer (Moriya, Hagio, & Yoneda, 1975).
Molecular Structure Analysis
The molecular structure of 6-chloro-L-tryptophan, like that of L-tryptophan, includes an indole ring, which is a characteristic feature responsible for many of its chemical properties. Studies on L-tryptophan derivatives provide insight into the structural aspects of these molecules, including bond lengths and angles that are crucial for understanding their chemical behavior (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Chemical Reactions and Properties
6-Chloro-L-tryptophan undergoes various chemical reactions characteristic of chlorinated aromatics and amino acids. These include reactions with other organic compounds, enzymatic transformations, and participation in peptide synthesis. The presence of the chlorine atom on the indole ring affects its reactivity and interactions with other molecules, leading to a range of chemical properties and potential applications in synthetic chemistry (Zeng & Zhan, 2011).
Physical Properties Analysis
The physical properties of 6-chloro-L-tryptophan, such as solubility, melting point, and optical rotation, are influenced by its chlorinated indole structure. These properties are crucial for its handling and use in various applications, including research and development in pharmaceutical and biochemical fields.
Chemical Properties Analysis
The chemical properties of 6-chloro-L-tryptophan, including acidity, basicity, and reactivity towards other chemical agents, are defined by its molecular structure. The chlorine substitution on the indole ring significantly alters its electronic properties, affecting its behavior in chemical reactions and its interaction with biological systems.
- Enzymatic synthesis of chloro-L-tryptophans, including 6-chloro-L-tryptophan, highlighting methods for obtaining optically pure compounds (Lee & Phillips, 1992).
- A study on the facile synthesis of 6-chloro-D-tryptophan from D-tryptophan, detailing steps such as nitration, hydrogenation, and diazotization (Moriya, Hagio, & Yoneda, 1975).
- Characterization of tryptophan 6-halogenase from Streptomyces toxytricini, elucidating the enzymatic halogenation of tryptophan to produce 6-chloro-L-tryptophan (Zeng & Zhan, 2011).
Scientific Research Applications
Antifungal Compound Synthesis : 6,7-Dichloro-L-tryptophan, closely related to 6-Chloro-L-tryptophan, is essential for assembling kutzneride antifungal compounds. This is achieved through the tandem action of the halogenases KtzQ and KtzR (Heemstra & Walsh, 2008).
Enzymatic Synthesis : Chloro-L-tryptophans, including 6-Chloro-L-tryptophan, can be synthesized from chloroindoles using tryptophan synthase. This method provides optically pure compounds with high bioavailability, which is significant for pharmaceutical applications (Lee & Phillips, 1992).
Role in Mood and Cognition : L-tryptophan, the parent compound of 6-Chloro-L-tryptophan, plays a critical role in protein synthesis, brain serotonin synthesis, mood, behavior, and cognition. It holds potential for treating psychiatric disorders when combined with other therapeutic agents (Richard et al., 2009).
Enantiomeric Separation : The zwitterionic chiral stationary phase effectively separates enantiomers of tryptophan derivatives, enabling easy determination of the optical purity of synthesized 6-chloro-L-tryptophan (Fukushima et al., 2015).
Potential in Fermentative Production : Metabolic engineering of Corynebacterium glutamicum enables the fermentative production of 7-chloro-L-tryptophan from sugars, ammonium, and chloride salts. This method offers a potential alternative to chemical halogenation processes, which could be applicable to 6-Chloro-L-tryptophan as well (Veldmann et al., 2019).
Therapeutic Potential in Depression and Bipolar Disorder : L-Tryptophan may be useful in treating mild depression and bipolar disorder, potentially improving mood in Parkinsonian patients. This suggests that derivatives like 6-Chloro-L-tryptophan could have similar applications (Boman, 1988).
Role in Metabolic and Neurological Disorders : L-tryptophan metabolism is a potential therapeutic target for various neurological, metabolic, psychiatric, and intestinal disorders. This highlights the importance of derivatives like 6-Chloro-L-tryptophan in pharmacological development (Modoux et al., 2020).
Safety And Hazards
Future Directions
Future research directions could involve exploring the biosynthesis of bisindole molecules, revealing novel enzymatic mechanisms and leading to combinatorial synthesis of new bisindole compounds . Another interesting area of research could be the investigation of the roles of 6-Chloro-L-tryptophan in various biological processes .
properties
IUPAC Name |
(2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318992 | |
Record name | 6-Chloro-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-L-tryptophan | |
CAS RN |
33468-35-8 | |
Record name | 6-Chloro-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEF538ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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